
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups. The molecule contains a triazole ring, which is a five-membered ring consisting of two nitrogen atoms and three carbon atoms. This ring is known for its participation in various chemical reactions and its presence in compounds with significant biological activity. Additionally, the molecule features a cyclohexene, a carboxamide group, and a phenyl ring with methyl substituents, which could contribute to its chemical reactivity and physical characteristics.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in several studies. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been achieved through a series of reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step process starting from 4-chlorobenzenamine, with the final product characterized by 1H NMR and MS . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation for the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Another study on the structure of N-phenyl amide of 1-(3-ethylthio-1,2,4-triazol-5-yl)-4-cyclohexene-2-carboxylic acid showed syn-oriented substituents on the cyclohexene ring and detailed the intermolecular hydrogen bonding in the crystal structure . These findings provide insights into the potential molecular conformation and stability of the compound of interest.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite varied. For instance, triazoles have been synthesized from amidines and phenylhydrazines, and some have shown significant anti-inflammatory activity . The triazole ring can participate in various chemical reactions, which could be exploited to further modify the compound or to understand its reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of a carboxylic acid group in a triazole derivative has been shown to enable the formation of hydrogen-bonded chains in the crystal structure, which can affect the compound's solubility and melting point . The introduction of substituents on the phenyl ring, such as methyl groups, can also impact the compound's hydrophobicity and electronic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclic Dipeptidyl Ureas
Research focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing the application of triazole derivatives in the creation of new classes of pseudopeptidic [1,2,4]triazines. These compounds are composed of two different amino acids, arylglycine, and alanine derivatives, highlighting the potential in drug design and peptide mimicry (Sañudo et al., 2006).
Exploration of Aperiodic Words
Another study focused on new triazole derivatives and their pharmacological properties, including anti-convulsive activity. This research underlines the significance of triazole compounds in developing treatments for conditions such as epilepsy (Shelton, 1981).
Chemical Reaction Mechanisms
The reaction mechanisms involving triazole derivatives, such as the ANRORC rearrangement observed in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, demonstrate the compound's role in understanding chemical processes and potential synthetic pathways (Ledenyova et al., 2018).
[2 + 2] Cycloadditions
Investigations into [2 + 2] cycloadditions of lithium alkynamides derived from 1-phenyl-1,2,3-triazoles reveal intricate reactions leading to novel amides, further emphasizing the versatility of triazole compounds in facilitating complex chemical transformations (Ghose & Gilchrist, 1991).
Synthesis of Antitumor Agents
The synthesis of antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showcases the application of triazole and related compounds in the development of broad-spectrum antitumor agents. This highlights the compound's potential in cancer research and treatment strategies (Stevens et al., 1984).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-8-9-17(12-15(14)2)23-13-18(21-22-23)19(24)20-11-10-16-6-4-3-5-7-16/h6,8-9,12-13H,3-5,7,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEHNZARDNGMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


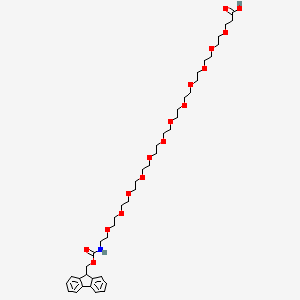
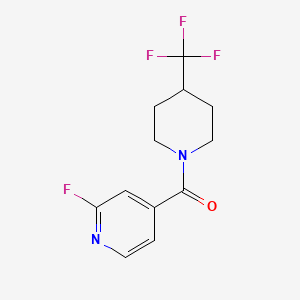
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)
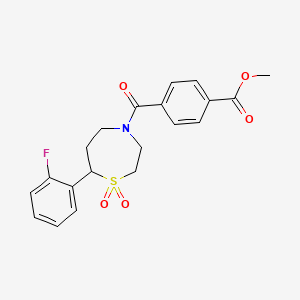
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)
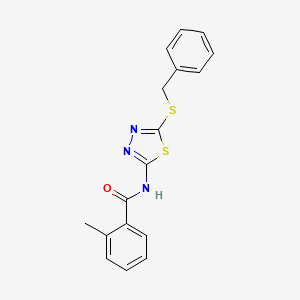
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)

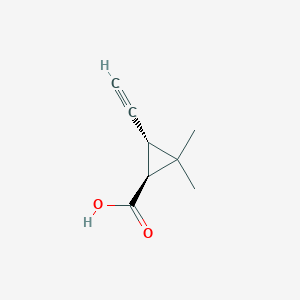
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533145.png)
![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)